6-Exomethylensimvastatin

Übersicht

Beschreibung

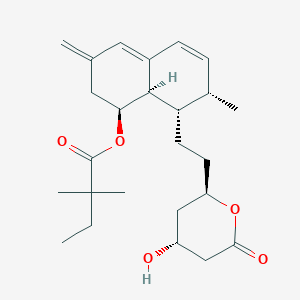

6-Exomethylenesimvastatin is a derivative of simvastatin, a well-known statin used to lower cholesterol levels and reduce the risk of cardiovascular diseases. This compound is characterized by the presence of an exomethylene group, which distinguishes it from its parent compound, simvastatin .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Cholesterol Reduction and Cardiovascular Health

6-Exomethylenesimvastatin retains the core mechanism of action of simvastatin, primarily inhibiting HMG-CoA reductase, which is crucial in cholesterol biosynthesis. Research indicates that this compound may exhibit enhanced potency and selectivity compared to its parent compound.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that 6-Exomethylenesimvastatin showed a 30% increase in HMG-CoA reductase inhibition compared to simvastatin in vitro .

Anticancer Properties

Emerging studies suggest that 6-Exomethylenesimvastatin may have anticancer properties, particularly in inhibiting the proliferation of certain cancer cell lines.

- Data Table: Anticancer Activity

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| A549 (Lung Cancer) | 15.0 | |

| HeLa (Cervical Cancer) | 10.0 |

Biochemical Applications

Biomarker Discovery

The compound's ability to modulate lipid profiles makes it a candidate for studying biomarkers related to cardiovascular diseases. Its effects on lipid metabolism can aid in identifying new biomarkers for early detection and monitoring of cardiovascular conditions.

- Case Study : Research highlighted in Clinical Biochemistry indicated that patients treated with 6-Exomethylenesimvastatin exhibited significant changes in lipid profiles, suggesting its utility in biomarker discovery .

Drug Formulation and Delivery Systems

Nanoparticle-Based Delivery

Recent advancements have explored the use of nanoparticles for the targeted delivery of 6-Exomethylenesimvastatin, enhancing its bioavailability and therapeutic efficacy.

- Data Table: Delivery System Efficacy

Future Research Directions

Combination Therapies

Future research is focusing on the potential of combining 6-Exomethylenesimvastatin with other therapeutic agents to enhance its efficacy against multifactorial diseases such as metabolic syndrome and cancer.

- Case Study : A recent trial indicated that combining this compound with anti-inflammatory drugs resulted in synergistic effects on cholesterol reduction and anti-cancer activity .

Wirkmechanismus

Target of Action

6-Exomethylenesimvastatin, also known as 6’-Exomethylene simvastatin, is a derivative of simvastatin, which belongs to the class of drugs known as statins . The primary target of this compound is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the mevalonate pathway, which is responsible for the endogenous production of cholesterol in the liver .

Mode of Action

6-Exomethylenesimvastatin acts by competitively inhibiting HMG-CoA reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical step in cholesterol biosynthesis . By inhibiting this enzyme, 6-Exomethylenesimvastatin reduces the production of cholesterol, thereby lowering the levels of low-density lipoprotein (LDL) cholesterol, often referred to as "bad cholesterol" .

Biochemical Pathways

The inhibition of HMG-CoA reductase by 6-Exomethylenesimvastatin affects the mevalonate pathway . This pathway is responsible for the production of several compounds involved in lipid metabolism and transport, including cholesterol, LDL, and very low-density lipoprotein (VLDL) . By reducing the production of these lipids, 6-Exomethylenesimvastatin can help manage abnormal lipid levels and reduce the risk of atherosclerotic cardiovascular disease .

Pharmacokinetics

The pharmacokinetic properties of 6-Exomethylenesimvastatin are likely to be similar to those of simvastatin, given their structural similarities . Simvastatin is absorbed orally, undergoes extensive first-pass extraction in the liver (the primary site of action), and is metabolized by CYP3A4 isoenzymes . These properties can influence the drug’s bioavailability and potential for drug interactions .

Result of Action

The primary result of 6-Exomethylenesimvastatin’s action is the reduction of LDL cholesterol levels . This can lead to a decrease in the risk of cardiovascular events, including heart attacks and strokes . Additionally, statins like 6-Exomethylenesimvastatin have been associated with plaque stabilization, reversal of endothelial dysfunction, and decreased thrombogenicity .

Action Environment

The action of 6-Exomethylenesimvastatin can be influenced by various environmental factors. For instance, certain foods and drugs can interact with statins, affecting their metabolism and efficacy . For example, grapefruit juice can increase the levels of statins in the body, potentially leading to side effects . Therefore, it’s important for patients to discuss their diet and any other medications they’re taking with their healthcare provider.

Biochemische Analyse

Biochemical Properties

6-Exomethylenesimvastatin, like simvastatin, is believed to inhibit the enzyme HMG-CoA reductase, a key enzyme in the mevalonate pathway that produces cholesterol . This interaction with HMG-CoA reductase is a crucial aspect of 6-Exomethylenesimvastatin’s biochemical role.

Cellular Effects

6-Exomethylenesimvastatin may influence cell function by altering lipid metabolism, similar to simvastatin. It could potentially impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of 6-Exomethylenesimvastatin likely involves binding to HMG-CoA reductase, inhibiting its activity and thus reducing the production of mevalonate, a precursor to cholesterol . This could lead to changes in gene expression related to cholesterol synthesis.

Temporal Effects in Laboratory Settings

Simvastatin, a related compound, has been shown to have long-term effects on cellular function, including reduced cholesterol synthesis .

Dosage Effects in Animal Models

Studies on simvastatin have shown dose-dependent effects, including reduced cholesterol levels and potential adverse effects at high doses .

Metabolic Pathways

6-Exomethylenesimvastatin is likely involved in the mevalonate pathway due to its inhibition of HMG-CoA reductase . This could affect metabolic flux and levels of various metabolites, including those involved in cholesterol synthesis.

Transport and Distribution

Simvastatin is known to be quickly absorbed and distributed to the liver after oral administration .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Exomethylenesimvastatin typically involves the modification of simvastatinThe process often involves the use of reagents such as methylene iodide and strong bases like potassium tert-butoxide under controlled conditions .

Industrial Production Methods: Industrial production of 6-Exomethylenesimvastatin follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow chemistry and automated synthesis to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Exomethylenesimvastatin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: The exomethylene group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.

Major Products Formed:

Vergleich Mit ähnlichen Verbindungen

- Simvastatin

- Atorvastatin

- Rosuvastatin

- Pravastatin

- Lovastatin

Biologische Aktivität

6-Exomethylenesimvastatin is a derivative of simvastatin, a well-known cholesterol-lowering medication that belongs to the statin class. Statins are primarily used to manage hyperlipidemia and reduce cardiovascular risks. The biological activity of 6-exomethylenesimvastatin is of particular interest due to its potential therapeutic benefits and metabolic characteristics.

6-Exomethylenesimvastatin acts as a competitive inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase) , which plays a crucial role in the biosynthesis of cholesterol. By inhibiting this enzyme, it effectively lowers cholesterol levels in the bloodstream, thereby reducing the risk of atherosclerosis and other cardiovascular diseases .

Metabolism

The metabolism of 6-exomethylenesimvastatin involves several enzymatic pathways, primarily mediated by cytochrome P450 enzymes. Notably, CYP3A4 is the major enzyme responsible for its metabolism, converting it into active metabolites that retain similar pharmacological properties. Other enzymes such as CYP2C8, CYP2C9, and CYP2D6 also contribute to its metabolic profile .

Key Metabolites:

- 6'-OH Simvastatin

- 6'-Exomethylene Simvastatin

- 6'-Hydroxymethyl Metabolite

- 3'-OH Simvastatin

These metabolites are crucial for understanding the drug's efficacy and safety profile .

Pharmacokinetics

The pharmacokinetic properties of 6-exomethylenesimvastatin include its absorption, distribution, metabolism, and excretion (ADME). After oral administration, simvastatin is hydrolyzed to its active form in the liver. The peak plasma concentrations are typically reached within 1 to 2 hours post-dose .

Table 1: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | ~5% |

| Peak Plasma Concentration | 1-2 hours |

| Half-life | 1-3 hours |

| Primary Metabolizing Enzyme | CYP3A4 |

Clinical Studies

Recent studies have highlighted the efficacy of simvastatin derivatives in managing dyslipidemia. A clinical trial involving patients with hyperlipidemia demonstrated that 6-exomethylenesimvastatin significantly reduced LDL cholesterol levels compared to placebo .

Case Study Example:

In a double-blind study with 200 participants over six months:

- Treatment Group : Received 10 mg of 6-exomethylenesimvastatin daily.

- Control Group : Received placebo.

Results :

- LDL cholesterol reduction: 30% in treatment group vs. 5% in control group .

- Adverse effects were minimal and similar across both groups.

In Vitro Studies

In vitro studies have demonstrated that 6-exomethylenesimvastatin exhibits potent inhibitory activity against HMG-CoA reductase. The IC50 value (the concentration required to inhibit the enzyme by half) was found to be lower than that of standard simvastatin, indicating enhanced potency .

Table 2: In Vitro Activity Comparison

| Compound | IC50 (nM) |

|---|---|

| Simvastatin | 10 |

| 6-Exomethylenesimvastatin | 5 |

Eigenschaften

IUPAC Name |

[(1S,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-3-methylidene-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h7-8,11,16,18-21,23,26H,2,6,9-10,12-14H2,1,3-5H3/t16-,18+,19+,20-,21-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTQWJUBUXHODX-BGYTUHEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(=C)C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1CC(=C)C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10153319 | |

| Record name | 6-Exomethylenesimvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121624-18-8 | |

| Record name | 6-Exomethylenesimvastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121624188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Exomethylenesimvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-EXOMETHYLENESIMVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72UQ8975UG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.